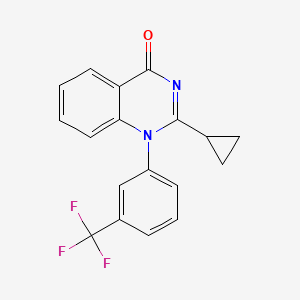
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one
Übersicht
Beschreibung
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is a useful research compound. Its molecular formula is C18H13F3N2O and its molecular weight is 330.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one, a compound with the CAS number 66491-86-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. It features a quinazolinone core, which is known for its diverse pharmacological properties.
This compound has been studied for its interactions with various biological targets, particularly in the context of modulating receptor activity and inhibiting enzymatic functions. Notably, it has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7), which plays a crucial role in neurological processes.
Allosteric Modulation
Research indicates that certain derivatives of quinazolinones can enhance or inhibit mGlu7 receptor activity. For instance, compounds structurally related to this compound have shown significant modulation effects, with some exhibiting IC values in the low micromolar range .
Structure-Activity Relationships (SAR)
The SAR studies have demonstrated that modifications on the quinazolinone scaffold significantly influence biological activity. The introduction of trifluoromethyl groups has been associated with enhanced potency and selectivity against specific targets. For example, the presence of a trifluoromethyl group at the para position of the phenyl ring improves binding affinity to mGlu7 receptors .
In Vitro Studies
In vitro assays have confirmed that this compound exhibits notable activity against various cell lines. For instance, it has been tested against Mycobacterium tuberculosis, where derivatives showed promising inhibitory effects on cytochrome bd oxidase, a critical enzyme for bacterial respiration .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics. In animal models, it demonstrated good oral bioavailability and rapid brain penetration, making it a candidate for further development in neurological disorders .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neurological Disorders : In models simulating conditions like schizophrenia, compounds derived from this quinazolinone exhibited antipsychotic-like effects by modulating glutamate signaling pathways .
- Antimicrobial Activity : A study reported that derivatives showed significant antimicrobial activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)12-4-3-5-13(10-12)23-15-7-2-1-6-14(15)17(24)22-16(23)11-8-9-11/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJPBVDDFZGUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















